molecular formula C21H19BrCl2N2O B12000576 2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]

2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]

Cat. No.: B12000576
M. Wt: 466.2 g/mol
InChI Key: FQRPLRFJHXPYKS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions, often involving catalysts to facilitate the formation of the spiro structure. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality and yield, and adhering to safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and downstream effects are essential for understanding its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-9-chloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane]
  • 9-Bromo-2-(4-chlorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane]
  • 9-Bromo-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclopentane]

Uniqueness

2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1’-cyclohexane] stands out due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H19BrCl2N2O

Molecular Weight

466.2 g/mol

IUPAC Name

2-(4-bromophenyl)-7,9-dichlorospiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C21H19BrCl2N2O/c22-14-6-4-13(5-7-14)18-12-19-16-10-15(23)11-17(24)20(16)27-21(26(19)25-18)8-2-1-3-9-21/h4-7,10-11,19H,1-3,8-9,12H2

InChI Key

FQRPLRFJHXPYKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(O2)C(=CC(=C5)Cl)Cl

Origin of Product

United States

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